7-Methylbenzofuran-3(2H)-one
Overview
Description
7-Methylbenzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family. . The structure of this compound consists of a benzene ring fused with a furan ring, with a methyl group attached to the seventh position and a ketone group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbenzofuran-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a precursor such as 2-hydroxy-4-methylbenzaldehyde can undergo cyclization in the presence of an acid catalyst to form the desired benzofuran derivative . Another method involves the use of a free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
7-Methylbenzofuran-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methylbenzofuran-3(2H)-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, leading to anti-tumor effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without the methyl and ketone groups.
2-Methylbenzofuran: A similar compound with a methyl group at the second position.
3-Methylbenzofuran: A similar compound with a methyl group at the third position.
Uniqueness
7-Methylbenzofuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ketone group at the third position and the methyl group at the seventh position can influence its reactivity and interactions with biological targets .
Biological Activity
7-Methylbenzofuran-3(2H)-one, a member of the benzofuran family, has garnered attention for its diverse biological activities. This compound is characterized by a unique substitution pattern that influences its chemical reactivity and interactions within biological systems. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzofuran ring with a methyl group at the seventh position and a carbonyl group at the third position. This specific arrangement contributes to its distinct chemical properties and biological activities.
Property | Details |
---|---|
Molecular Formula | C₉H₈O₂ |
Molecular Weight | 152.16 g/mol |
Appearance | Yellowish solid |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exert anti-tumor effects by inhibiting enzymes involved in cancer cell proliferation. This compound has been shown to influence pathways related to apoptosis and angiogenesis, crucial processes in tumor growth and metastasis.
Anti-Cancer Properties
Numerous studies have demonstrated the anti-cancer potential of this compound and its derivatives:
- In vitro Studies : A study reported that derivatives of benzofurans, including this compound, exhibited significant inhibitory effects on non-small cell lung carcinoma (NSCLC) cell lines, with IC₅₀ values ranging from 1.48 to 47.02 µM .
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by Annexin V-FITC/PI staining assays, which showed increased apoptotic rates in treated cells compared to controls .
Antioxidant Activity
Research indicates that derivatives of this compound exhibit notable antioxidant properties. The antioxidant activity is influenced by the number and position of hydroxyl groups within the molecular structure, with compounds having more hydroxyl groups generally demonstrating stronger activity.
Other Biological Activities
The compound also shows promise in various other pharmacological areas:
- Anti-inflammatory : Benzofuran derivatives have been investigated for their anti-inflammatory effects .
- Antiviral : Some studies suggest potential antiviral activities against specific viral strains.
Case Studies
- Study on Non-Small Cell Lung Carcinoma : A comprehensive study evaluated the efficacy of several benzofuran derivatives against NSCLC cell lines. The most potent compound showed comparable activity to established chemotherapeutics, indicating significant therapeutic potential .
- Antioxidant Evaluation : In a series of assays measuring DPPH radical scavenging activity, this compound demonstrated substantial antioxidant capabilities, contributing to its profile as a potential health-promoting agent.
Properties
IUPAC Name |
7-methyl-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLLIMIJMRLFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217042 | |
Record name | 7-Methyl-3(2H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669-04-5 | |
Record name | 7-Methyl-3(2H)-benzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-3(2H)-benzofuranone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-3(2H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 7-Methylbenzofuran-3(2H)-one derivatives influence their antioxidant properties?
A: Studies utilizing cyclic voltammetry and DPPH radical scavenging assays have shown that the antioxidant activity of these compounds is primarily influenced by the number and position of hydroxyl groups within their molecular structure []. Compounds with a higher number of hydroxyl groups generally exhibit stronger antioxidant capabilities.
Q2: What are the potential applications of this compound in synthetic chemistry?
A: Research suggests that 4,6-dihydroxy-7-methylbenzofuran-3(2H)-one, a derivative of this compound, holds promise as a versatile building block in combinatorial chemistry []. This potential stems from the molecule's structure, allowing for diverse chemical modifications and the synthesis of a wider range of compounds with potentially valuable properties.
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